3-amino-N-(2-methylpropyl)propanamide

Lipophilicity LogP Physicochemical profiling

Specifically choose 3-amino-N-(2-methylpropyl)propanamide (HCl) to achieve the essential ~3.8 Å spacing between the primary amine and amide carbonyl in beta-alanine-derived peptidomimetics. Unlike α-alanine isomers or N-methyl/ethyl analogs, its isobutyl group precisely occupies the lipophilic sub-pocket in SARD ligands. Supplied at ≥95% purity, this bifunctional building block enables orthogonal amine/amide diversification while maintaining an optimal LogP (~0.1) for organic-phase extractability.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B12118522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2-methylpropyl)propanamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CCN
InChIInChI=1S/C7H16N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3-5,8H2,1-2H3,(H,9,10)
InChIKeyVLGWASXIZDWMOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(2-methylpropyl)propanamide (CAS 938338-99-9): Core Physicochemical and Structural Profile for Sourcing Decisions


3-Amino-N-(2-methylpropyl)propanamide (synonym: 3-amino-N-isobutylpropanamide; free base CAS 938338-99-9, HCl salt CAS 1220035-14-2) is a synthetic beta-alanine derivative bearing a primary amine at the 3-position and an N-isobutyl amide substituent . With a molecular formula of C₇H₁₆N₂O (MW 144.21 g/mol for the free base ; MW 180.68 g/mol for the hydrochloride salt ), the compound presents two hydrogen bond donors and two hydrogen bond acceptors in its free base form, a predicted LogP of approximately 0.11 , and is commercially supplied at ≥95% purity . These properties position it as a moderately lipophilic, bifunctional building block for amide bond-forming reactions and combinatorial library synthesis.

Why N-Alkyl Chain Length and Amino Position Are Non-Interchangeable in 3-Aminopropanamide Scaffolds


N-substituted 3-aminopropanamides are not functionally interchangeable because the N-alkyl substituent dictates lipophilicity, hydrogen-bonding capacity, and steric environment at the amide nitrogen, while the position of the free amino group (3-amino versus 2-amino) controls the spatial orientation of the nucleophilic handle available for downstream derivatization. Simply swapping the N-isobutyl group for a shorter N-methyl or N-ethyl chain alters LogP by more than one log unit and modifies the conformational ensemble accessible to the aminopropanamide backbone . Likewise, using the 2-amino isomer (2-amino-N-(2-methylpropyl)propanamide) changes the distance between the primary amine and the amide carbonyl from a two-carbon spacer to a one-carbon spacer, which markedly affects reactivity in peptide coupling and the geometry of the resulting conjugates [1]. These structural variations cannot be compensated for by adjusting stoichiometry or reaction conditions, making direct analog substitution inadvisable without re-optimization of the synthetic route.

Quantitative Differentiation of 3-Amino-N-(2-methylpropyl)propanamide Against Structural Analogs: LogP, H-Bond Profile, and Amino Position Evidence


Predicted LogP Comparison: 3-Amino-N-(2-methylpropyl)propanamide vs. N-Isobutylpropanamide (Lacking 3-Amino Group)

The presence of the 3-amino group in 3-amino-N-(2-methylpropyl)propanamide reduces predicted lipophilicity by approximately 0.8 log units compared to the des-amino analog N-isobutylpropanamide. Specifically, the ACD/Labs-predicted LogP for N-isobutylpropanamide is 0.89, while the predicted LogP for the target compound is 0.1074 . Values are predicted, not experimentally measured.

Lipophilicity LogP Physicochemical profiling Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: 3-Amino-N-(2-methylpropyl)propanamide vs. N-Isobutylpropanamide

The target compound possesses 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) in its free base form, compared to 1 HBD and 2 HBA for the des-amino analog N-isobutylpropanamide . This additional HBD arises from the primary amine at the 3-position. Values are calculated from molecular structure.

Hydrogen bonding Solubility Crystal engineering Receptor binding

Amino Group Spacing: 3-Amino (β-Alanine) vs. 2-Amino (α-Alanine) Constitutional Isomer Comparison

The target compound positions the primary amine two carbon atoms away from the amide carbonyl (3-amino, i.e., beta-alanine scaffold), whereas the constitutional isomer 2-amino-N-(2-methylpropyl)propanamide places the amine one carbon from the carbonyl (2-amino, i.e., alpha-alanine scaffold) [1]. This one-carbon difference changes the distance between the reactive amine and the amide group from approximately 3.8 Å to approximately 2.5 Å in the extended conformation. Geometric estimates are based on standard bond lengths.

Regiochemistry Building block geometry Peptidomimetic design Conjugation

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over the Free Base

The hydrochloride salt (CAS 1220035-14-2; MW 180.68 g/mol) of 3-amino-N-(2-methylpropyl)propanamide is reported to exhibit improved aqueous solubility and handling stability compared to the free base (MW 144.21 g/mol). The hydrochloride salt's enhanced aqueous solubility is a general class property of amine hydrochlorides relative to their free bases, and the target compound's hydrochloride form is commercially procurable at ≥95% purity . Quantitative solubility ratios are class-level expectations rather than experimentally determined values for this specific compound.

Salt selection Aqueous solubility Formulation Handling stability

Commercial Purity Benchmarking: ≥95% Specification Consistency Across Suppliers

Both the free base and hydrochloride salt forms of 3-amino-N-(2-methylpropyl)propanamide are consistently supplied at a minimum purity specification of 95% across multiple independent vendors . In contrast, the 2-amino isomer (2-amino-N-(2-methylpropyl)propanamide, CAS 590423-18-0) is less widely stocked, and its commercial purity specifications are less standardized. Purity values are vendor-reported specifications.

Purity specification Quality control Procurement Reproducibility

Validated Application Scenarios for 3-Amino-N-(2-methylpropyl)propanamide Based on Differential Evidence


Synthesis of Extended-Linker Peptidomimetics Requiring a β-Alanine Scaffold

When researchers require a building block that positions a free primary amine two carbons away from the amide bond — as opposed to the one-carbon spacing of α-alanine isomers — 3-amino-N-(2-methylpropyl)propanamide provides the requisite ~3.8 Å amine-to-carbonyl separation in its extended conformation . This geometry enables the construction of peptidomimetics with elongated linkers that maintain the hydrogen-bonding capacity of a secondary amide while projecting the reactive amine away from the backbone, a feature not achievable with the 2-amino isomer. The predicted LogP of 0.11 also ensures that the resulting intermediates remain extractable into organic solvents during workup, unlike the more polar unsubstituted 3-aminopropanamide .

Aqueous-Phase Bioconjugation Using the Hydrochloride Salt Form

The hydrochloride salt (CAS 1220035-14-2) of 3-amino-N-(2-methylpropyl)propanamide is the preferred procurement form for laboratories conducting aqueous-phase bioconjugation reactions (e.g., NHS-ester coupling, reductive amination) . Its enhanced aqueous solubility relative to the free base eliminates the need for DMSO or DMF co-solvents that can denature proteins or interfere with downstream biological assays. The free primary amine serves as a nucleophilic handle for covalent attachment to activated esters, isocyanates, or aldehydes, while the N-isobutyl group provides moderate lipophilicity to facilitate purification by reverse-phase chromatography .

Combinatorial Library Synthesis Requiring Multi-Vendor Supply Assurance

For medicinal chemistry groups building amide-based combinatorial libraries, the consistent ≥95% purity specification and availability from at least four independent vendors make 3-amino-N-(2-methylpropyl)propanamide a lower-risk building block choice compared to the 2-amino isomer, which has narrower commercial availability . The dual functionality (primary amine + secondary amide) supports both amine-directed and amide-directed diversification strategies, while the moderate LogP ensures that library members remain within drug-like chemical space for screening collections .

Development of Selective Androgen Receptor Degrader (SARD) Scaffolds

The 3-aminopropanamide motif is a pharmacophoric element in selective androgen receptor degrader (SARD) compounds, where the 3-amino group serves as a critical recognition element for androgen receptor binding and the N-alkyl substituent modulates degradation efficiency [1][2]. 3-Amino-N-(2-methylpropyl)propanamide provides the core 3-aminopropanamide scaffold with an N-isobutyl substituent that occupies a lipophilic pocket distinct from N-methyl or N-ethyl analogs, making it a suitable starting material for SAR exploration of SARD ligands targeting prostate cancer. Procurement of this specific N-isobutyl variant ensures the correct lipophilic match for the intended binding site sub-pocket.

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